Dichloro(dimethyl)silane;1,1,2,2-tetraphenylethane-1,2-diol
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Overview
Description
Dichloro(dimethyl)silane: and 1,1,2,2-tetraphenylethane-1,2-diol are two distinct chemical compounds with unique properties and applications.
Preparation Methods
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane is typically synthesized by passing methyl chloride through a heated tube packed with copper(I) chloride and ground silicon using Cu2O as the catalyst. The reaction can be represented as follows :
2CH3Cl+Si→(CH3)2SiCl2
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol is prepared through the photochemical reduction of benzophenone in the presence of isopropanol. The reaction involves the formation of benzopinacol from benzophenone under UV light .
Chemical Reactions Analysis
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and polymerization:
Hydrolysis: Reacts with water to form linear and cyclic silicones.
Alcoholysis: Reacts with methanol to produce dimethoxydimethylsilanes.
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol is involved in free radical polymerization and can be used as a protecting group for boronic acids by converting them to stable boronic esters .
Scientific Research Applications
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane is widely used in the synthesis of optically active ansa-mettallocene polymerization catalysts and as a precursor to silicone and polysilane compounds. It is also used in glass coating to protect it from micro particles .
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol is used as an active component in the initiation system for free radical polymerization. It serves as a precursor to 1-hydroxy-2-(p-tolylaminocarbonyloxy)-1,1,2,2-tetraphenylethane, a thermal iniferter for radical polymerization .
Mechanism of Action
Dichloro(dimethyl)silane
Dichloro(dimethyl)silane reacts readily with water to form silicones. The hydrolysis reaction involves the cleavage of Si-Cl bonds and the formation of Si-O-Si linkages, resulting in the formation of linear and cyclic silicones .
1,1,2,2-Tetraphenylethane-1,2-diol
1,1,2,2-Tetraphenylethane-1,2-diol acts as a radical initiator in polymerization reactions. The compound undergoes homolytic cleavage under UV light to generate free radicals, which initiate the polymerization process .
Comparison with Similar Compounds
Dichloro(dimethyl)silane
Similar compounds include methyltrichlorosilane and dichloromethylsilane. Dichloro(dimethyl)silane is unique due to its specific use in the production of dimethylsilicone and polysilane compounds .
1,1,2,2-Tetraphenylethane-1,2-diol
Similar compounds include 2,3-diphenylbutane-2,3-diol and 2,2,2-triphenylacetophenone. 1,1,2,2-Tetraphenylethane-1,2-diol is unique due to its role as a radical initiator and its use in protecting boronic acids .
Properties
CAS No. |
70624-20-3 |
---|---|
Molecular Formula |
C28H28Cl2O2Si |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
dichloro(dimethyl)silane;1,1,2,2-tetraphenylethane-1,2-diol |
InChI |
InChI=1S/C26H22O2.C2H6Cl2Si/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5(2,3)4/h1-20,27-28H;1-2H3 |
InChI Key |
QNYRJTWKOLYJMG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(Cl)Cl.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Related CAS |
70624-20-3 |
Origin of Product |
United States |
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